molecular formula C5H9ClN2O B3166411 4,5-Dimethyl-1,3-oxazol-2-amine hydrochloride CAS No. 91114-85-1

4,5-Dimethyl-1,3-oxazol-2-amine hydrochloride

Cat. No.: B3166411
CAS No.: 91114-85-1
M. Wt: 148.59 g/mol
InChI Key: RHYYPSUXYLYBFA-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,3-oxazol-2-amine hydrochloride is a chemical compound with the molecular formula C5H8N2O·HCl. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-1,3-oxazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids. This method allows for the preparation of 4,5-disubstituted oxazoles in high yields . The reaction conditions often involve mild temperatures and the use of recyclable ionic liquids as solvents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of green chemistry, such as the use of recyclable solvents and efficient catalytic processes, are likely to be employed to minimize environmental impact and improve yield.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1,3-oxazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different substituents, while substitution reactions can introduce various functional groups into the oxazole ring.

Scientific Research Applications

4,5-Dimethyl-1,3-oxazol-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1,3-oxazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved. Detailed studies on the molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,5-Dimethyl-1,3-oxazol-2-amine hydrochloride include other oxazole derivatives such as:

  • 4-Methyl-1,3-oxazol-2-amine
  • 5-Methyl-1,3-oxazol-2-amine
  • 4,5-Dimethyl-1,3-thiazol-2-amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl groups at positions 4 and 5 of the oxazole ring can affect its interaction with molecular targets and its overall stability .

Properties

IUPAC Name

4,5-dimethyl-1,3-oxazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-3-4(2)8-5(6)7-3;/h1-2H3,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYYPSUXYLYBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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